Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-2-28-22(25)21-18-11-10-17(13-20(18)23-12-4-3-5-19(21)23)29-14-15-6-8-16(9-7-15)24(26)27/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJLPNXXOAGXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate (CAS: 339020-39-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C22H18N2O5
- Molar Mass : 390.39 g/mol
- Structure : The compound features a pyridoindole core with a nitrophenyl methoxy substitution, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer.
1. Enzyme Inhibition
Research indicates that derivatives of indole compounds, including this compound, exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission and are implicated in conditions such as Alzheimer's disease.
- IC50 Values : The compound's derivatives have shown IC50 values ranging from 0.15 to 32.10 µM against AChE and from 0.20 to 37.30 µM against BChE, indicating a promising potential for cognitive enhancement and neuroprotection .
2. Antitumor Activity
Preliminary studies have suggested that this compound may also exhibit antitumor properties. The presence of the indole structure is known to enhance the cytotoxicity of compounds against various cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Range (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Human AChE | 0.15 - 32.10 | |
| BChE Inhibition | Human BChE | 0.20 - 37.30 | |
| Antitumor Activity | Various Cancer Cell Lines | Not specified |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of similar indole derivatives highlighted their potential in preventing neuronal death in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve cell viability in vitro .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate with structurally related pyrido[1,2-a]indole derivatives.
Notes:
- Solubility : The nitro group may reduce aqueous solubility compared to fluorine or methyl analogs, though the ethyl carboxylate at position 10 counterbalances this effect .
- Biological Relevance : Derivatives with halogen substituents (e.g., fluoro, chloro) are often prioritized in drug discovery for their metabolic stability and ability to engage in halogen bonding .
Stability and Reactivity
- Nitro Group Reduction : The 4-nitro substituent may undergo metabolic reduction to an amine (-NH₂), altering pharmacokinetics. This contrasts with stable halogen or methyl groups .
Q & A
Q. Methodological Recommendations :
- Use high-purity aryne precursors and inert reaction conditions to reduce side reactions.
- Monitor reaction progress via HPLC or TLC to identify optimal quenching points.
How can researchers optimize reaction conditions to improve regioselectivity during the formation of the pyrido[1,2-a]indole core?
Advanced Research Question
Regioselectivity in pyridoindole synthesis is influenced by substituent electronic effects and reaction kinetics. For instance, electron-deficient aryl groups (e.g., 4-nitrophenyl) may direct nucleophilic attack to specific positions on the heterocyclic scaffold . In Gewald reactions, catalysts like imidazole and sulfur can enhance cyclization efficiency, as demonstrated in the synthesis of structurally related pyridoindole carboxylates .
Q. Methodological Recommendations :
- Employ DFT calculations to predict reactive sites and transition states.
- Screen solvents (e.g., DMF, THF) and temperatures to favor desired pathways.
What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR can identify proton environments and carbon frameworks, particularly distinguishing methoxy and ester groups (e.g., δ 3.89 ppm for OCH in related compounds) .
- X-ray crystallography : Single-crystal X-ray diffraction (e.g., CCDC 2209381) provides unambiguous confirmation of bond angles and substituent positioning .
Q. Methodological Recommendations :
- Use deuterated solvents (CDCl, DMSO-d) for NMR to avoid signal splitting.
- Grow crystals via slow evaporation in ethyl acetate/hexane mixtures.
How does the introduction of electron-withdrawing groups (e.g., 4-nitrophenylmethoxy) influence the compound's electronic properties and reactivity?
Advanced Research Question
The 4-nitrophenylmethoxy group enhances electrophilicity at the pyridoindole core, facilitating nucleophilic substitutions or π-π stacking interactions in biological targets. For example, electron-withdrawing substituents in pyrido[1,2-a]pyrimidin-4-one derivatives significantly improved inhibitory potency against aldose reductase by stabilizing charge-transfer interactions .
Q. Methodological Recommendations :
- Conduct cyclic voltammetry to measure redox potentials.
- Use UV-vis spectroscopy to assess electronic transitions influenced by substituents.
What strategies can be employed to resolve contradictions between computational predictions and experimental data regarding the compound's bioactivity?
Advanced Research Question
Discrepancies between in silico models (e.g., molecular docking) and experimental results often arise from solvation effects or conformational flexibility. For pyridoindole derivatives, iterative refinement of force field parameters and explicit solvent molecular dynamics simulations can improve agreement with in vitro assays .
Q. Methodological Recommendations :
- Validate docking poses with NMR titration or isothermal titration calorimetry (ITC).
- Compare multiple computational models (e.g., AutoDock, Schrödinger) to assess robustness.
What in vitro assays are suitable for evaluating the compound's interaction with nucleic acid structures like G-quadruplexes?
Advanced Research Question
G-quadruplex stabilization can be assessed using:
- FRET melting assays : Measure thermal stabilization of labeled oligonucleotides.
- Cell proliferation assays : Evaluate inhibition in cancer cell lines (e.g., CRC) dependent on G-quadruplex-regulated genes like KRAS .
Q. Methodological Recommendations :
- Use KRAS-mutant cell lines (e.g., HCT116) to test specificity.
- Confirm binding via circular dichroism (CD) spectroscopy.
How can structure-activity relationship (SAR) studies be systematically designed to explore the role of substituents on the pyridoindole scaffold?
Advanced Research Question
SAR studies should focus on modular synthetic routes to vary substituents (e.g., methoxy, nitro, fluorophenyl) at positions 3 and 10. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives with hydroxyl or methoxy groups showed enhanced aldose reductase inhibition, highlighting the role of hydrogen bonding .
Q. Methodological Recommendations :
- Use parallel synthesis to generate compound libraries.
- Apply multivariate statistical analysis (e.g., PCA) to correlate substituent properties with bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
